1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL
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Overview
Description
1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylpyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-one.
Reduction: Formation of 1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Lacks the methyl and hydroxyl groups, making it less versatile in certain applications.
1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-amine: Similar structure but with an amine group instead of a hydroxyl group, leading to different chemical reactivity and biological activity
Uniqueness
1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL is unique due to the presence of both methyl and hydroxyl groups, which enhance its chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
IUPAC Name |
1,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-3-7(12)10-8-6(5)4-9-11(8)2/h3-4H,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFUGVDVKSZDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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